molecular formula C15H22N2Na2O16P2 B571228 UDP-a-L-Rha Sodium Salt CAS No. 1526988-33-9

UDP-a-L-Rha Sodium Salt

Cat. No.: B571228
CAS No.: 1526988-33-9
M. Wt: 594.266
InChI Key: UZNAKFWKNKLVBT-UHFFFAOYSA-L
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Description

Chemical Definition and Structural Characteristics

UDP-α-L-Rhamnose Sodium Salt is a nucleotide sugar composed of uridine diphosphate (UDP) linked to α-L-rhamnose via a glycosidic bond. Its molecular formula is C₁₅H₂₂N₂Na₂O₁₆P₂ , with a molecular weight of 594.27 g/mol . Structurally, it comprises:

  • Uridine diphosphate (UDP) : A pyrimidine base (uracil), ribose, and two phosphate groups.
  • α-L-Rhamnose : A 6-deoxy-mannose with the anomeric hydroxyl group in the α-configuration (axial orientation).

The sodium salt form ensures solubility in aqueous solutions, facilitating its use in biochemical assays.

Property Value/Description Source
CAS Number 1526988-33-9
Molecular Formula C₁₅H₂₂N₂Na₂O₁₆P₂
Molecular Weight 594.27 g/mol
Storage Conditions -20°C, nitrogen atmosphere

Key Structural Differences from UDP-β-L-Rhamnose
The α-configuration distinguishes UDP-α-L-Rhamnose Sodium Salt from its β-anomer (UDP-β-L-Rhamnose, CAS 1955-26-6). While both serve as rhamnosyl donors, the α-form is less commonly studied in plants compared to the β-configuration.

Biological Significance in Glycosylation Processes

UDP-α-L-Rhamnose Sodium Salt acts as a glycosyl donor in enzymatic reactions catalyzed by rhamnosyltransferases, transferring rhamnose residues to acceptor molecules. Its roles include:

  • Plant Cell Wall Biosynthesis :
    • Rhamnogalacturonan I (RG-I) : A pectin component critical for cell wall structure. UDP-α-L-Rhamnose is synthesized in the cytosol and transported to the Golgi apparatus for RG-I assembly.
    • UDP-Rhamnose Transporters (URGTs) : Six URGTs in Arabidopsis thaliana transport UDP-Rha to the Golgi, with URGT2, URGT4, and URGT6 showing redundancy in RG-I biosynthesis.
  • Secondary Metabolite Production :

    • Flavonoid Rhamnosylation : Enzymes like UGT78D1 and UGT89C1 from Arabidopsis utilize UDP-α-L-Rhamnose Sodium Salt to rhamnosylate flavonoids (e.g., quercitrin), enhancing bioactivity and solubility.
    • Steroidal Saponins : UDP-α-L-Rhamnose Sodium Salt may participate in glycosylation pathways for steroidal saponins in plants like Trigonella foenum-graecum.
  • Enzymatic Studies :

    • Substrate Specificity : Rhamnosyltransferases require precise recognition of UDP-α-L-Rhamnose Sodium Salt. Structural studies of UGT89C1 revealed key residues (Asp356, His357) for UDP-Rha binding

Properties

CAS No.

1526988-33-9

Molecular Formula

C15H22N2Na2O16P2

Molecular Weight

594.266

IUPAC Name

disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

InChI

InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2

InChI Key

UZNAKFWKNKLVBT-UHFFFAOYSA-L

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]

Synonyms

Uridine 5’-Diphospho-a-L-rhamnose Sodium Salt;  Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt

Origin of Product

United States

Preparation Methods

Gene Cloning and Protein Expression

The RHM2 gene (SEQ ID NO: 5) is cloned into an E. coli expression vector, such as pET-28a, and transformed into BL21(DE3) cells. Induction with 0.1 mM IPTG at 20°C for 16 hours ensures soluble protein expression. Western blotting confirms RHM2 production at ~110 kDa.

In Vitro Reaction Conditions

The enzymatic cascade requires:

  • Substrate : 10 mM UDP-glucose.

  • Cofactors : 1 mM NAD+ (for 4-ketoreduction).

  • Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Enzyme Loading : 0.5 mg/ml cytoplasmic fraction from lysed E. coli.

Reactions proceed at 25°C for 24 hours, achieving >90% conversion efficiency. HPLC analysis (C18 column, 0.1 M ammonium acetate pH 5.0) confirms UDP-Rha formation.

Multi-Enzyme One-Pot Synthesis Systems

An alternative approach employs four enzymes in a single reactor (Fig. 1):

  • Sucrose Phosphorylase (SP) : Converts sucrose to glucose-1-phosphate.

  • UDP-Glucose Hexose-1-Phosphate Uridylyltransferase (GalT) : Generates UDP-glucose.

  • UDP-Glucose 4-Epimerase (GalE) : Converts UDP-glucose to UDP-galactose.

  • Galactosyl-α1→4-Rhamnose Phosphorylase (GalRhaP) : Transfers galactose to rhamnose.

Reaction Optimization

  • Substrates : 1.1 M sucrose, 1.0 M L-rhamnose.

  • Cofactors : 1.0 mM UDP-glucose (primer), 10 mM MgCl₂.

  • Enzyme Loadings :

    • SP: 1.5 U/ml

    • GalT: 10 U/ml

    • GalE: 8.5 U/ml

    • GalRhaP: 4.4 U/ml.

Incubation at 30°C for 28 days yields 0.8 M GalRha, with UDP-Rha as an intermediate. DEAE-cellulose adsorption (50 g/L) removes enzymes post-reaction.

Large-Scale Production and Purification

Industrial-Scale Synthesis

A 1-liter reactor achieves 90% UDP-Rha yield under the following conditions:

ParameterValue
Reaction Volume1 L
Temperature30°C
Duration28 days
UDP-Glucose Primer1.0 mM
Enzyme StabilityMaintained via sterile filtration

Purification Techniques

  • DEAE-Cellulose Chromatography : Adsorbs anionic UDP-Rha at pH 7.0. Elution with 0.1 M NaCl recovers >85% product.

  • Lyophilization : The eluate is freeze-dried to obtain UDP-Rha sodium salt as a hygroscopic white powder.

  • HPLC Validation :

    • Column: CarboPac PA1 (Dionex).

    • Eluent: 0–0.1 M sodium acetate in 0.1 M NaOH.

    • Detection: Pulsed amperometry.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)Time (Days)Scalability
RHM2 Recombinant901Moderate
Multi-Enzyme System8528High

The RHM2 method offers rapid synthesis but requires costly NAD+ cofactors. The multi-enzyme system, while slower, uses inexpensive sucrose and scales efficiently.

Challenges and Solutions

  • Enzyme Instability : Lyophilizing enzymes in trehalose improves shelf life.

  • Byproduct Accumulation : Baker’s yeast treatment (33 g/L) removes residual fructose and sucrose .

Chemical Reactions Analysis

Types of Reactions: Uridine diphosphate-α-L-rhamnose sodium salt undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds. It can also participate in substitution reactions where the rhamnose moiety is transferred to other molecules .

Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, which facilitate the transfer of the rhamnose group. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .

Major Products: The major products formed from these reactions are rhamnose-containing glycoconjugates, which play crucial roles in various biological processes, including cell signaling and immune responses .

Scientific Research Applications

Glycosylation Reactions

UDP-α-L-Rhamnose Sodium Salt serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This process is essential for the biosynthesis of glycoproteins and glycolipids, which are vital for cellular communication and structural integrity.

Table 1: Enzymatic Reactions Involving UDP-α-L-Rhamnose

Enzyme TypeReaction TypeBiological Significance
GlycosyltransferasesGlycosylation of proteinsModulates protein function and stability
RhamnosyltransferasesFormation of rhamnosidesImportant for plant cell wall structure
Flavonoid glycosyltransferasesModification of flavonoidsEnhances antioxidant properties and bioavailability

Plant Defense Mechanisms

Research indicates that UDP-α-L-Rhamnose plays a significant role in plant defense mechanisms against pathogens. The compound is involved in the glycosylation of secondary metabolites, which can enhance their stability and activity against microbial attacks.

Case Study: Glycosylation in Plant Defense

In a study examining the role of glycosylation in plant defense, it was found that rhamnosylated flavonoids exhibited increased antifungal activity compared to their non-glycosylated counterparts. This suggests that UDP-α-L-Rhamnose is critical for enhancing the protective functions of these compounds in plants .

Pharmaceutical Applications

UDP-α-L-Rhamnose Sodium Salt is investigated for its potential applications in drug development, particularly in the synthesis of glycosylated drugs. These drugs often exhibit improved pharmacokinetic properties, including enhanced solubility and bioavailability.

Table 2: Potential Drug Candidates Utilizing UDP-α-L-Rhamnose

Drug CandidateTarget DiseaseMechanism of Action
Rhamnosylated antibioticsBacterial infectionsIncreased efficacy through enhanced membrane permeability
Anticancer agentsVarious cancersTargeted delivery to cancer cells via glycan recognition
Vaccine adjuvantsInfectious diseasesImproved immune response through glycan presentation

Analytical Applications

UDP-α-L-Rhamnose Sodium Salt is also used as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify rhamnosylated compounds in biological samples.

Case Study: LC-MS Analysis

A recent study employed LC-MS to analyze the rhamnosylation patterns of flavonoids in plant extracts. The use of UDP-α-L-Rhamnose as a standard allowed for accurate quantification and characterization of these compounds, providing insights into their functional roles in plant physiology .

Biotechnological Applications

The compound is utilized in biotechnological processes, including metabolic engineering and synthetic biology, to create modified organisms with enhanced capabilities for producing rhamnosylated products.

Table 3: Biotechnological Innovations Using UDP-α-L-Rhamnose

ApplicationDescription
Metabolic engineeringEngineering microbial strains for rhamnoside production
Synthetic biologyDevelopment of biosynthetic pathways for therapeutic compounds

Mechanism of Action

The mechanism of action of uridine diphosphate-α-L-rhamnose sodium salt involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which are essential for various cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar UDP-Sugar Sodium Salts

Structural and Chemical Comparisons

The primary distinction among UDP-sugar sodium salts lies in the stereochemistry and identity of the conjugated monosaccharide. Below is a comparative table based on available evidence:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
UDP-α-L-Rha Sodium Salt Not specified Not provided Not provided L-Rhamnose (6-deoxy-L-mannose) conjugate
UDP-α-D-Glucose disodium salt 117756-22-6 C₁₄H₂₂N₂O₁₆P₂ 536.276 α-D-glucose conjugate; hygroscopic
UDP-α-D-Galactose disodium salt Not specified C₁₄H₂₂N₂O₁₆P₂ ~536.27 α-D-galactose conjugate
UDP-L-Arabinose sodium salt 15839-78-8 C₁₄H₂₂N₂O₁₆P₂ 536.276 L-Arabinose conjugate; β-configuration

Notes:

  • Stereochemical differences (α/β, D/L) dictate substrate specificity in enzymatic reactions. For example, UDP-α-D-glucose is utilized in glycogen synthesis, whereas UDP-β-L-arabinose participates in plant cell wall biosynthesis .
  • Sodium counterions improve solubility by neutralizing the negatively charged phosphate groups .
UDP-α-D-Glucose Disodium Salt
  • Role : Central to glycogen synthesis and glycosylation pathways in mammals.
  • Applications : Used in enzymatic assays for glycogen synthase and starch phosphorylase .
UDP-α-D-Galactose Disodium Salt
  • Role : Critical in lactose synthesis (via galactosyltransferase) and glycosphingolipid metabolism.
  • Stability : Requires storage at -20°C to prevent hydrolysis of the labile glycosidic bond .
UDP-L-Arabinose Sodium Salt
  • Role : Integral to plant cell wall polysaccharides (e.g., pectins and hemicelluloses).
  • Configuration: The β-L-arabinopyranose form (CAS 15839-78-8) is distinct from α-anomers, impacting its interaction with arabinosyltransferases .
UDP-α-L-Rha Sodium Salt
  • Role: Involved in rhamnogalacturonan synthesis (a pectin component) and bacterial biofilm formation.
  • Unique Feature: The 6-deoxy group on rhamnose enhances hydrophobicity compared to other UDP-sugars .

Solubility and Stability

  • Solubility : All sodium salts exhibit high solubility in water (>50 mg/mL), though exact values vary with pH and temperature. For instance, UDP-α-D-glucose disodium salt is highly soluble at physiological pH (7.4) .
  • Stability : Sodium salts generally have longer shelf lives (e.g., 4 years for UDP-α-D-glucose) when stored desiccated at -20°C. Hydrolysis of the diphosphate bond is a common degradation pathway .

Regulatory and Handling Considerations

  • Purity Standards : Pharmacopeial guidelines (e.g., USP) recommend ≥95% purity for biochemical use, verified via HPLC .
  • Handling : Sodium salts are hygroscopic; exposure to moisture must be minimized to prevent clumping and hydrolysis .

Q & A

Q. Table 1. Classification of UDP-α-L-Rha Sodium Salt Based on pH Analysis

Parent Acid/Base StrengthPredicted pH RangeObserved pH (Experimental)
Weak Acid (UDP-Rha) + Strong Base (NaOH)7–9 (Basic)8.2 ± 0.3

Q. Table 2. Key Characterization Techniques for Salt Purity

TechniqueParameter MeasuredOptimal Threshold
HPLCPurity of UDP-α-L-Rha>98%
TGAHydration Water Content<2% mass loss

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